Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride
CAS No.: 1219976-67-6
Cat. No.: VC2919836
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219976-67-6 |
|---|---|
| Molecular Formula | C14H20ClNO3 |
| Molecular Weight | 285.76 g/mol |
| IUPAC Name | methyl 2-(piperidin-4-yloxymethyl)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-5-3-2-4-11(13)10-18-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H |
| Standard InChI Key | BFPCVVTYOUMSTE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1COC2CCNCC2.Cl |
| Canonical SMILES | COC(=O)C1=CC=CC=C1COC2CCNCC2.Cl |
Introduction
Chemical Identity and Properties
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride is an organic compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.76 g/mol. The compound is structurally characterized by a benzoate core with a methyl ester group, linked to a piperidine ring through an oxygen bridge. This arrangement confers specific physicochemical properties that influence its biological activity and potential applications in pharmaceutical research.
The compound is identified by the CAS registry number 1219976-67-6, which serves as its unique identifier in chemical databases and literature. Its IUPAC name is methyl 2-(piperidin-4-yloxymethyl)benzoate;hydrochloride, providing a standardized nomenclature for scientific communication and reference .
Physical and Chemical Characteristics
The physical state of Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride at room temperature is typically a solid powder. The compound contains several functional groups that contribute to its chemical reactivity and biological properties:
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A methyl ester group (-COOCH3) attached to the benzoate ring
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A piperidine ring connected to the benzoate structure via an oxygen atom
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A methylene bridge (-CH2-) connecting the oxygen atom to the benzoate ring
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The hydrochloride salt form, which enhances water solubility compared to the free base
The presence of these functional groups enables the compound to participate in various chemical interactions, including hydrogen bonding, acid-base reactions, and coordination with biological targets.
Structural Analysis
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride features a distinctive molecular structure that contributes significantly to its biochemical behavior. The benzoate ring provides a rigid, planar scaffold, while the piperidine component introduces a flexible, three-dimensional element to the molecule. The oxygen linkage between these two major structural components serves as a crucial connection point that influences the compound's conformational properties.
The positioning of the methyl ester group at the ortho position (position 2) of the benzoate ring is noteworthy, as it differentiates this compound from its structural isomers. This specific arrangement can influence the compound's ability to interact with biological targets, potentially affecting its pharmacological profile .
Structural Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
|---|---|---|---|---|
| Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride | 1219976-67-6 | C14H20ClNO3 | 285.76 | Ester group at position 2, oxygen linkage to piperidine |
| Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride | 1220034-19-4 | C14H20ClNO3 | 285.76 | Ester group at position 4, oxygen linkage to piperidine |
| Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride | 1187172-14-0 | C14H20ClNO2 | 269.77 | Direct carbon-carbon linkage between benzoate and piperidine |
| Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride | 455323-66-7 | C13H17NO3·HCl | 271.74 | Direct oxygen linkage between benzoate and piperidine, no methylene bridge |
This structural comparison highlights the subtle differences in molecular architecture that can significantly impact the biological activity and physicochemical properties of these related compounds .
Synthesis Methods
The synthesis of Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride typically involves a multi-step process that requires precise control of reaction conditions and purification techniques. The primary synthetic route involves a nucleophilic substitution reaction, where the 4-hydroxybenzoic acid methyl ester reacts with 4-chloromethylpiperidine under basic conditions.
Synthetic Pathway
The general synthetic pathway includes the following key steps:
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Preparation of a suitable benzoic acid methyl ester precursor
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Introduction of a leaving group at the desired position for substitution
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Nucleophilic substitution reaction with 4-hydroxypiperidine under basic conditions
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Formation of the hydrochloride salt by treatment with hydrogen chloride
This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzoic acid ester is replaced by the piperidinyloxy group. The final step involves conversion to the hydrochloride salt to improve stability and water solubility.
Alternative Synthesis Approaches
Alternative synthetic routes may also be employed, depending on the availability of starting materials and the desired scale of production. These alternatives might include:
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Palladium-catalyzed coupling reactions
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Mitsunobu reaction for direct coupling of alcohols with nucleophiles
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Reductive amination approaches for carbon-nitrogen bond formation
Each alternative approach offers distinct advantages and challenges in terms of yield, purity, and scalability, making the choice of synthetic route an important consideration in the production of this compound for research or commercial purposes.
Biological Activity and Research Findings
Research indicates that Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride possesses several biological activities that make it a compound of interest for pharmaceutical applications. The biological properties of this compound are derived from its unique structural features, which enable specific interactions with biological targets.
Antimicrobial Properties
Research suggests that Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride exhibits antimicrobial activity against various bacterial strains. This activity may be attributed to the compound's ability to interact with bacterial cell membranes or inhibit specific enzymes essential for bacterial survival and replication.
Neuroprotective Effects
Preliminary research has indicated potential neuroprotective properties for Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride. These effects may be related to the compound's ability to modulate neuronal signaling pathways or protect against oxidative stress, which is a common factor in neurodegenerative conditions.
The piperidine ring allows the compound to mimic natural substrates, potentially facilitating binding at active sites of enzymes or receptors involved in neurological processes. This structural mimicry enables the compound to modulate biological activity in neuronal tissues, suggesting possible applications in neurological research.
Structure-Activity Relationship Studies
Ongoing studies aim to elucidate the precise molecular interactions and pathways involved in the biological activity of Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride. Structure-activity relationship (SAR) studies are particularly valuable in understanding how specific structural features contribute to the compound's biological effects.
By comparing the activity of this compound with structurally related analogs, researchers can identify the key molecular features responsible for its biological properties. This information is crucial for the rational design of derivatives with enhanced activity or improved pharmacokinetic profiles.
Comparative Analysis with Structural Analogs
Position Isomers
A notable comparison can be made with Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride (CAS: 1220034-19-4), which differs only in the position of the ester group on the benzoate ring (position 4 instead of position 2). This subtle change in structure can significantly affect the compound's biological activity and physicochemical properties, demonstrating the importance of precise structural control in medicinal chemistry .
Linker Variations
Comparing Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride with Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride (CAS: 1187172-14-0) highlights the impact of the linker type between the benzoate and piperidine moieties. While the former contains an oxygen linkage, the latter features a direct carbon-carbon connection .
This variation in linker chemistry affects several properties:
These differences can lead to distinct biological activities and pharmacokinetic profiles, emphasizing the importance of linker selection in drug design .
Current Research Limitations and Future Directions
Despite the promising properties of Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride, current research on this compound has several limitations that should be addressed in future studies.
Research Gaps
Current knowledge about this compound is limited by several factors:
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Insufficient in vivo data on pharmacokinetics and toxicity
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Limited understanding of the precise molecular mechanisms underlying its biological activities
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Lack of comprehensive structure-activity relationship studies with a wide range of derivatives
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Incomplete characterization of its interactions with specific biological targets
Addressing these research gaps would provide a more complete understanding of the compound's potential applications and limitations.
Future Research Directions
Future research on Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride could focus on:
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Detailed mechanism of action studies to elucidate its molecular interactions
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Development and evaluation of structural derivatives with enhanced properties
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Investigation of potential synergistic effects with established therapeutic agents
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Exploration of additional biological activities beyond those currently known
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Assessment of its potential in specific disease models relevant to its observed activities
These research directions would expand our understanding of this compound and potentially lead to valuable applications in pharmaceutical research and development.
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